molecular formula C24H23NO9S B3010700 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate CAS No. 378193-81-8

2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate

Cat. No.: B3010700
CAS No.: 378193-81-8
M. Wt: 501.51
InChI Key: GIPIZBZSNJSBDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate is a complex organic compound with potential applications in various fields of chemistry, biology, and medicine. This compound features multiple functional groups, including acetyloxy, dioxo-dihydro-thiophenyl, and carbamoyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate typically involves multi-step organic reactions. The key steps include:

    Formation of the thiophenyl moiety: This can be achieved through the reaction of a suitable thiophene derivative with an oxidizing agent to introduce the dioxo-dihydro functionality.

    Carbamoylation: The carbamoyl group can be introduced through the reaction of an amine derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:

    Oxidation: The thiophenyl moiety can be further oxidized to introduce additional oxygen functionalities.

    Reduction: The dioxo-dihydro group can be reduced to a dihydroxy or hydroxy group.

    Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional ketone or carboxylic acid functionalities, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique functional groups may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: It may have potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(phenyl)carbamoyl]phenyl acetate: Similar structure but lacks the 4-methyl group.

    2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-chlorophenyl)carbamoyl]phenyl acetate: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

The presence of the 4-methylphenyl group in 2,3-bis(acetyloxy)-5-[(1,1-dioxo-2,3-dihydro-1lambda6-thiophen-3-yl)(4-methylphenyl)carbamoyl]phenyl acetate may confer unique chemical properties, such as increased hydrophobicity or altered reactivity, compared to its analogs.

Properties

IUPAC Name

[2,3-diacetyloxy-5-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)-(4-methylphenyl)carbamoyl]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23NO9S/c1-14-5-7-19(8-6-14)25(20-9-10-35(30,31)13-20)24(29)18-11-21(32-15(2)26)23(34-17(4)28)22(12-18)33-16(3)27/h5-12,20H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPIZBZSNJSBDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC(=C(C(=C3)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23NO9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.